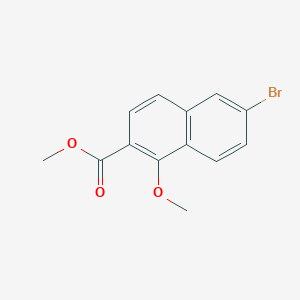

Methyl 6-bromo-1-methoxy-2-naphthoate

Description

Methyl 6-bromo-1-methoxy-2-naphthoate is a naphthalene-derived ester featuring a bromine substituent at position 6, a methoxy group at position 1, and a methyl ester at position 2. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex aromatic systems. Its structural uniqueness arises from the combination of electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties .

Properties

Molecular Formula |

C13H11BrO3 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

methyl 6-bromo-1-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H11BrO3/c1-16-12-10-6-4-9(14)7-8(10)3-5-11(12)13(15)17-2/h3-7H,1-2H3 |

InChI Key |

HUEJLTRWPAZKOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1-methoxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-methoxy-2-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methoxy-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the naphthalene ring.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

Substitution: Products include various substituted naphthoates depending on the nucleophile used.

Oxidation: Products include naphthoic acids or aldehydes.

Reduction: Products include de-brominated naphthoates or reduced naphthalene derivatives.

Scientific Research Applications

Methyl 6-bromo-1-methoxy-2-naphthoate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-methoxy-2-naphthoate involves its interaction with specific molecular targets. The bromine atom and methoxy group allow for selective binding to enzymes or receptors, influencing their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades or metabolic pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Analytical Techniques : Spectrofluorometry and tensiometry yield comparable critical micelle concentration (CMC) values for structurally related surfactants, highlighting the importance of method selection in property comparisons .

- Crystallographic Insights : Derivatives like 7-bromo-2-(4-methylphenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan () demonstrate how substituent positioning and heteroatom inclusion (e.g., sulfinyl groups) influence molecular packing and stability .

Biological Activity

Methyl 6-bromo-1-methoxy-2-naphthoate (CAS No. 33626-98-1) is a compound derived from naphthalene, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 265.10 g/mol. Its structure features a bromine atom at the 6-position and a methoxy group at the 1-position of the naphthalene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research suggests that this compound exhibits notable antimicrobial activity. Studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and osteosarcoma (U2OS) cells.

Case Study: Antiproliferative Effects

In a recent study, this compound was tested against four human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.49 | Induction of apoptosis |

| MCF-7 | 16.67 | Cell cycle arrest at G1 phase |

| U2OS | 14.30 | Induction of oxidative stress |

The compound demonstrated significant antiproliferative effects, primarily through apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

The mechanisms underlying the biological activity of this compound are still under investigation. Current hypotheses suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

Research Findings and Future Directions

Recent studies have focused on elucidating the specific molecular targets of this compound. Understanding these interactions is crucial for developing therapeutic applications and assessing safety profiles.

Ongoing Research

Ongoing research aims to:

- Optimize synthesis methods to enhance yield and purity.

- Investigate structure-activity relationships to identify more potent derivatives.

- Conduct in vivo studies to evaluate efficacy and safety in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.